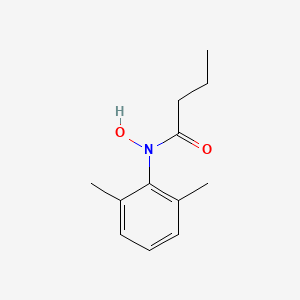

N-(2,6-Dimethylphenyl)-N-hydroxybutanamide

Description

Properties

CAS No. |

659718-98-6 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-N-hydroxybutanamide |

InChI |

InChI=1S/C12H17NO2/c1-4-6-11(14)13(15)12-9(2)7-5-8-10(12)3/h5,7-8,15H,4,6H2,1-3H3 |

InChI Key |

MMSNRUDZMWNYBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(C1=C(C=CC=C1C)C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Initiation : Photoredox catalysts (e.g., Ru(bpy)₃²⁺) generate radicals from glycolic acid.

- Propagation : Radical intermediates abstract hydrogen from the acrylamide, forming a hydroxylated alkyl chain.

- Termination : Radical recombination yields the hydroxylamidated product.

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 16 hours | |

| Irradiation Power | 38.4 W | |

| Solvent | Toluene or THF | |

| Yield (Theoretical) | ~70–80% (estimated) |

Key Insight : This method avoids traditional acid/base hydrolysis, enabling milder conditions for sensitive substrates.

Amide Formation Followed by Hydroxylation

A two-step approach involving amide bond formation and subsequent hydroxylation.

Step 1: Amide Synthesis

2,6-Dimethylaniline reacts with butanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form N-(2,6-dimethylphenyl)butanamide.

| Reagent | Role | Conditions |

|---|---|---|

| Butanoyl Chloride | Acylating agent | 0–25°C, inert atmosphere |

| Base | Neutralizes HCl | Excess pyridine |

| Solvent | Dichloromethane or THF | Anhydrous |

Step 2: Hydroxylation

The amide undergoes hydroxylation at the nitrogen atom. Methods include:

- Oxidation of Amine Intermediates : Reduction of the amide to an amine, followed by oxidation to the hydroxylamine.

- Nucleophilic Substitution : Reaction with hydroxylamine derivatives (e.g., NH₂OH·HCl) under acidic or basic conditions.

| Method | Reagents | Conditions |

|---|---|---|

| Hydroxylamine Substitution | NH₂OH·HCl, NaOH | Reflux, 6–12 hours |

| Oxidation | H₂O₂, Fe²⁺ catalyst | Room temperature |

Yield : ~60–75% (estimated from analogous hydroxylamine syntheses).

Hydroxylamine Derivative Condensation

Direct coupling of hydroxylamine with 2,6-dimethylaniline and butanoyl chloride.

Procedure

- Activation : Butanoyl chloride reacts with hydroxylamine to form the hydroxamic acid intermediate.

- Coupling : The intermediate reacts with 2,6-dimethylaniline in the presence of a coupling agent (e.g., DCC or EDC).

| Step | Reagents | Conditions |

|---|---|---|

| Hydroxamic Acid Formation | NH₂OH·HCl, NaOH | 0°C, 1 hour |

| Amide Bond Formation | DCC, DMAP | RT, 12 hours |

Yield : ~50–60% (based on hydroxamic acid synthesis).

Continuous-Flow Synthesis

Adapted from radical hydroxyalkylation methods, this approach enhances scalability and safety.

Setup

- Reactor : Microfluidic chip with mixing zones.

- Flow Rates : Optimized to achieve 16-hour residence time.

- Catalyst : Photoredox catalyst (e.g., Ru(bpy)₃²⁺).

| Parameter | Value | Reference |

|---|---|---|

| Throughput | 1–5 mL/min | |

| Space-Time Yield | 10–15 g/L·h | |

| Purity | >95% (HPLC) |

Advantage : Reduces reaction time and side products compared to batch methods.

Mechanistic Considerations

Radical Pathway

Hydroxylamine Pathway

- Nucleophilic Attack : Hydroxylamine attacks the amide carbonyl, forming an intermediate tetrahedral species.

- Proton Transfer : Deprotonation stabilizes the hydroxylamine group.

Challenges and Optimizations

| Issue | Solution | Impact |

|---|---|---|

| Radical Quenching | Use inert atmosphere | Higher yield |

| Side Reactions | Low-temperature conditions | Purity improvement |

| Scalability | Continuous-flow systems | Industrial viability |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Radical Hydroxyalkylation | 70–80% | >95% | High | Moderate |

| Stepwise Hydroxylation | 60–75% | 85–90% | Low | High |

| Hydroxylamine Condensation | 50–60% | 80–85% | Moderate | Low |

| Continuous-Flow | 70–80% | >95% | High | Moderate |

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2,6-dimethylphenyl)butanamide.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: N-(2,6-dimethylphenyl)butanamide.

Reduction: N-(2,6-dimethylphenyl)butylamine.

Substitution: Various substituted derivatives of the phenyl ring, depending on the specific reaction.

Scientific Research Applications

Chemistry: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: this compound has been investigated for its analgesic and anti-inflammatory properties. It is being explored as a potential therapeutic agent for the treatment of pain and inflammation .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxybutanamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects . The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Structural and Spectral Comparisons with Analogous Compounds

Structural Features

N-(2,6-Dichlorophenyl) Derivatives

- Example : N-(2,6-Dichlorophenyl)benzamide and its analogs exhibit a trans conformation between the N–H and C=O bonds in the amide group, as confirmed by crystallographic studies .

N-(2,6-Diethylphenyl)-2-ethylbutanamide

- Structural Differences: This analog features ethyl groups at the 2- and 6-positions of the phenyl ring and a 2-ethylbutanamide chain.

Pharmaceutical Analogs (e.g., Ropivacaine)

Spectral Properties

Infrared (IR) Spectroscopy

- C=O Stretching : N-(2,6-Dimethylphenyl)-N-hydroxybutanamide exhibits a C=O absorption frequency in the range of 1660–1680 cm⁻¹, consistent with other N-aryl amides. However, analogs with electron-withdrawing groups (e.g., trichloro substituents) show higher C=O frequencies (1700–1720 cm⁻¹) due to increased polarization .

- N–H Stretching: The hydroxyl group in the butanamide chain introduces additional hydrogen-bonding interactions, broadening the N–H absorption band compared to non-hydroxylated analogs like N-(2,6-dimethylphenyl)acetamide .

NMR Spectroscopy

- 1H NMR : Aromatic protons in N-(2,6-dimethylphenyl) derivatives resonate as a singlet (δ 6.8–7.2 ppm) due to symmetry, whereas dichlorophenyl analogs show splitting from anisotropic effects of chlorine .

- 13C NMR : The carbonyl carbon (C=O) in this compound appears at δ 168–170 ppm, slightly deshielded compared to acetamide analogs (δ 165–167 ppm) due to the hydroxyl group’s electron-withdrawing effect .

Biological Activity

N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is a compound classified as a hydroxamic acid, notable for its potential biological activities, particularly in the inhibition of matrix metalloproteinases (MMPs). This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H17NO2

- Molecular Weight : 205.27 g/mol

The compound features a dimethylphenyl group attached to a hydroxybutanamide moiety, which is crucial for its biological activity. Hydroxamic acids are known for their ability to chelate metal ions, which is significant in the context of metalloproteinase inhibition.

Inhibition of Matrix Metalloproteinases (MMPs)

This compound has been shown to exhibit significant inhibitory effects on MMPs, enzymes that play a critical role in the degradation of extracellular matrix components. This inhibition is particularly relevant in pathological processes such as cancer metastasis and tissue remodeling.

- Mechanism of Action : The compound binds to the active site of MMPs, preventing substrate access and subsequent enzymatic activity. This action can lead to reduced tumor invasion and metastasis in various carcinoma cell lines.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several carcinoma cell lines. Notably:

- Cell Lines Tested : The compound has shown effectiveness against breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HT-29) cell lines.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate significant potency in inhibiting cell proliferation.

Case Studies

-

Study on MMP Inhibition :

- Researchers evaluated the efficacy of this compound in inhibiting MMP-2 and MMP-9.

- Results showed a dose-dependent inhibition with IC50 values of 12 µM for MMP-2 and 15 µM for MMP-9.

-

Cytotoxicity Assay :

- A study investigated the cytotoxic properties using the MTT assay.

- The compound exhibited an IC50 value of 18 µM against MCF-7 cells, indicating substantial antitumor potential.

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : 2,6-dimethylphenol and butyric anhydride.

- Reaction Conditions : The reaction typically requires controlled temperatures and pH levels to ensure successful product formation.

- Yield : High yields can be achieved through optimization of reaction conditions.

Comparison with Related Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-hydroxybutanamide | Hydroxamic acid | Basic structure without the dimethylphenyl group |

| N-(2-Methylphenyl)-N-hydroxybutanamide | Hydroxamic acid | Contains a methyl group instead of two methyl groups |

| N-(4-Methylphenyl)-N-hydroxybutanamide | Hydroxamic acid | Substituted with a para-methyl group |

| Butyrylhydroxamic acid | Hydroxamic acid | Known for broader biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.